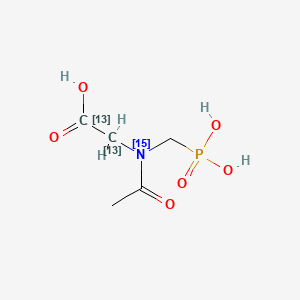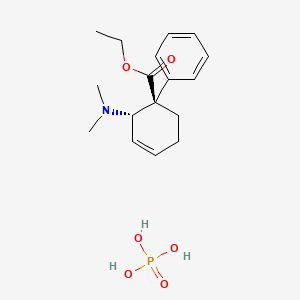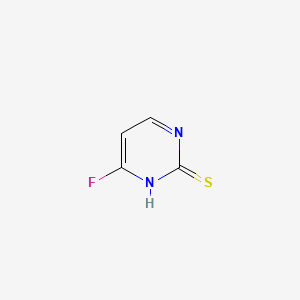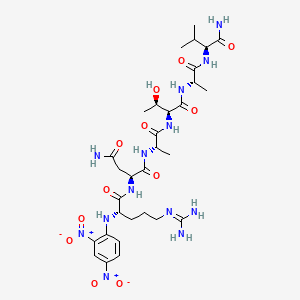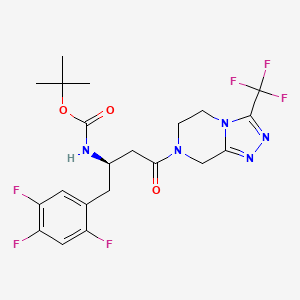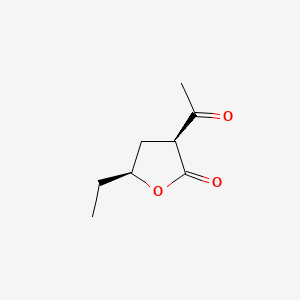
N-Methyl Carvedilol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Carvedilol Hydrochloride is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist. This compound is known for its potential anticancer activity, particularly in treating cancers of the lung and prostate . Carvedilol itself is widely used in the treatment of hypertension and chronic heart failure due to its ability to block both beta and alpha-1 adrenergic receptors .
Mechanism of Action
Mode of Action
N-Methyl Carvedilol Hydrochloride acts as a non-selective beta-adrenergic antagonist . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Additionally, Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and effectiveness. Additionally, patient-specific factors such as genetic variations in the enzymes that metabolize Carvedilol (e.g., CYP2D6) can influence its pharmacokinetics and pharmacodynamics
Biochemical Analysis
Biochemical Properties
N-Methyl Carvedilol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to possess both reactive oxygen species (ROS) scavenging and ROS suppressive effects . Its antioxidant effects are attributed to its carbazole moiety .
Cellular Effects
This compound influences cell function by slowing the heart rhythm and reducing the force of the heart’s pumping . This lowers blood pressure and reduces heart failure . It also showed protective effects against daunorubicin- (DNR-) induced cardiac toxicity by reducing oxidative stress and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the binding of norepinephrine to α1, β1- and β2-adrenergic receptors . This slows the heart rhythm and reduces the force of the heart’s pumping .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. A simple, selective, linear, precise and accurate RP-HPLC method was developed and validated for rapid assay of Carvedilol in Bulk and Pharmaceutical tablet Formulation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized and therefore loses its effectiveness due to a short half-life .
Preparation Methods
The synthesis of N-Methyl Carvedilol Hydrochloride involves several steps. The general procedure for preparing Carvedilol includes the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide, followed by the reaction with 2-(2-methoxyphenoxy)ethylamine . For this compound, an additional methylation step is required, typically using methyl iodide or a similar methylating agent under basic conditions .
Industrial production methods often involve optimizing reaction conditions to improve yield and purity. This includes screening various solvents and bases, as well as controlling temperature and reaction time .
Chemical Reactions Analysis
N-Methyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-Methyl Carvedilol Hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on the pharmacological properties of beta-blockers.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
N-Methyl Carvedilol Hydrochloride is unique due to its additional methyl group, which may enhance its pharmacological properties compared to Carvedilol. Similar compounds include:
Carvedilol: A non-methylated version used primarily for cardiovascular diseases.
Labetalol: Another non-selective beta-blocker with alpha-1 blocking activity.
Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.
This compound’s uniqueness lies in its potential anticancer activity, which is not a primary feature of the other similar compounds .
Properties
CAS No. |
1346599-33-4 |
|---|---|
Molecular Formula |
C25H29ClN2O4 |
Molecular Weight |
456.967 |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |
InChI Key |
FERDKVPPAFYQOZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Synonyms |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



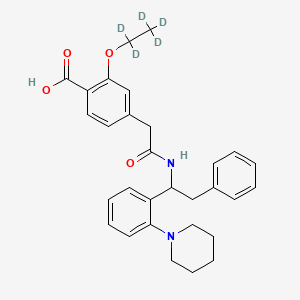
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
